molecular formula C16H17N3O3S3 B467431 N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)thiophene-2-carboxamide CAS No. 379714-26-8

N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)thiophene-2-carboxamide

Cat. No.: B467431
CAS No.: 379714-26-8
M. Wt: 395.5g/mol
InChI Key: JEHCURYVKCPBPG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)thiophene-2-carboxamide typically involves multiple steps. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonyl group. The thiophene ring is then incorporated into the structure. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrrolidine or thiophene rings.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme inhibition and protein interactions. In medicine, it may be explored for its therapeutic potential in treating various diseases. Additionally, it has industrial applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)thiophene-2-carboxamide can be compared with other similar compounds, such as N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide and various pyrrolidinone derivatives . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the pyrrolidine, sulfonyl, and thiophene rings in this compound sets it apart from other related compounds, providing distinct chemical and biological properties.

Biological Activity

N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's structure incorporates a thiophene ring, a sulfonamide group, and a carbamothioyl moiety, which together suggest diverse interactions within biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N3O4S2C_{16}H_{16}N_3O_4S_2, with a molecular weight of approximately 432.34 g/mol. Its structural features include:

  • Thiophene core : A five-membered ring containing sulfur, known for its role in various biological activities.
  • Pyrrolidine moiety : A cyclic amine that enhances the compound's pharmacological profile.
  • Carbamothioyl group : This functional group is linked to the thiophene ring and is crucial for its biological activity.

Anticancer Properties

Research has indicated that this compound may act as an inhibitor of KIF18A, a motor protein involved in mitotic processes. Inhibition of KIF18A can disrupt cancer cell proliferation, suggesting potential applications in cancer therapeutics.

Antimicrobial Activity

The presence of both sulfonamide and thiophene moieties suggests that this compound may possess antimicrobial properties. Sulfonamides are well-known for their antibacterial effects, while thiophenes have been associated with various antimicrobial activities. Preliminary studies indicate that the compound could inhibit bacterial growth, although further investigation is needed to confirm these effects.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Protein Interactions : The compound may interact with specific proteins involved in cell cycle regulation and apoptosis, leading to enhanced therapeutic efficacy.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes critical for cancer cell survival and proliferation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameMolecular FormulaNotable FeaturesBiological Activity
5-bromo-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)furan-2-carboxamideC16H16BrN3O4S2Contains furan ringKIF18A inhibition
3-chloro-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamideC20H18ClN3O3S3Benzo[b]thiophene coreAntimicrobial properties

This table highlights how variations in structure can influence biological activity, indicating that small changes can lead to significant differences in pharmacological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • In vitro Studies : Laboratory tests have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds with similar sulfonamide structures have shown promising results in inhibiting tumor growth.
  • Animal Models : Preliminary animal studies suggest that these compounds may reduce tumor size and improve survival rates when administered alongside conventional therapies.
  • Mechanistic Studies : Ongoing research aims to elucidate the specific pathways through which these compounds exert their effects, focusing on their role as enzyme inhibitors and their interactions with cellular targets.

Properties

IUPAC Name

N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S3/c20-15(14-4-3-11-24-14)18-16(23)17-12-5-7-13(8-6-12)25(21,22)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2,(H2,17,18,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHCURYVKCPBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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